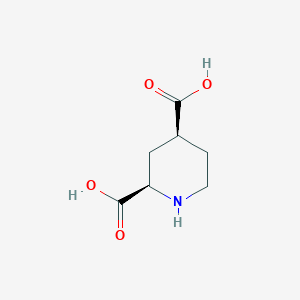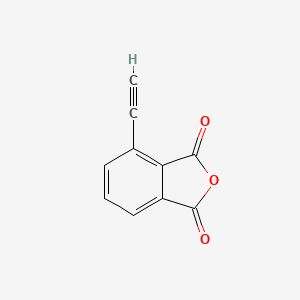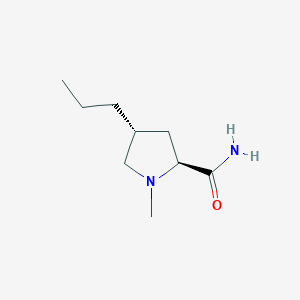
(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various scientific fields. Its unique stereochemistry, denoted by the (2S,4R) configuration, plays a crucial role in its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyproline derivatives.
Protection and Activation: Protecting groups are often used to shield reactive sites during the synthesis. Activation of the carboxyl group is achieved using reagents like carbodiimides.
Coupling Reaction: The key step involves coupling the activated carboxyl group with a suitable amine, such as methylamine, under controlled conditions.
Deprotection: After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or pyrrolidine derivatives.
科学的研究の応用
(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in protein-ligand binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, influencing the stereochemical outcome of reactions. It may also interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(2S,4R)-4-Methylproline: Shares a similar pyrrolidine ring structure but differs in the substituents.
(2S,4R)-4-Hydroxyproline: Contains a hydroxyl group instead of a propyl group.
(2S,4R)-4-Fluoroproline: Substitutes a fluorine atom for the propyl group.
Uniqueness
(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry and the presence of a propyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-3-4-7-5-8(9(10)12)11(2)6-7/h7-8H,3-6H2,1-2H3,(H2,10,12)/t7-,8+/m1/s1 |
InChIキー |
XGRUMIVSCDLWCM-SFYZADRCSA-N |
異性体SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N |
正規SMILES |
CCCC1CC(N(C1)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


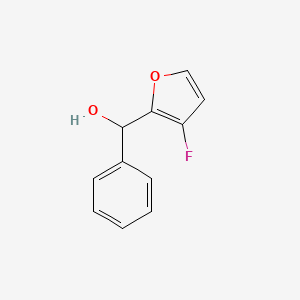

![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)
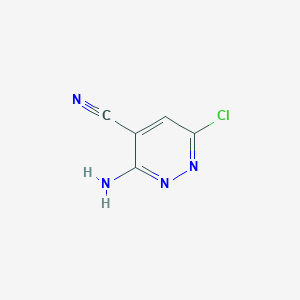
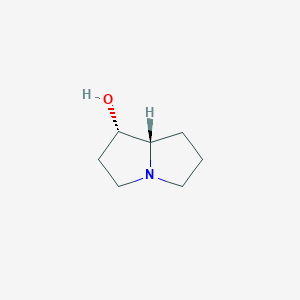




![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
